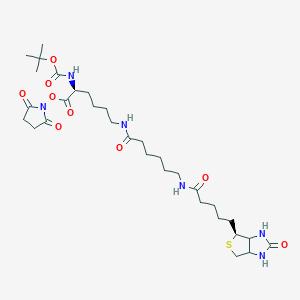

N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysine N-Hydroxysuccinimide Ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds like N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysine N-Hydroxysuccinimide Ester often involves multiple steps including protection/deprotection strategies, activation of carboxyl groups, and conjugation reactions. For instance, N-hydroxysuccinimide (NHS) esters are commonly synthesized through the reaction of carboxylic acids with NHS in the presence of coupling agents. This process allows for the subsequent attachment to amines on biomolecules under mild conditions, ensuring the preservation of the biological activity of the target molecule (Barré et al., 2016).

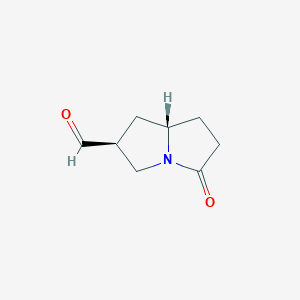

Molecular Structure Analysis

The molecular structure of this compound includes several key functional groups: the biotin moiety for strong binding to avidin or streptavidin, a caproylamido linker for flexibility and water solubility, and the NHS ester for reactive coupling with primary amines. These components are strategically integrated to enhance the molecule's utility in bioconjugation applications.

Chemical Reactions and Properties

NHS esters are reactive towards nucleophiles, particularly the primary amines in proteins and peptides, forming stable amide bonds. This reactivity is central to bioconjugation techniques. However, NHS esters can also react with other nucleophiles under certain conditions, leading to a range of side reactions. For example, NHS esters can acylate hydroxyl groups in serines, tyrosines, and threonines, which necessitates careful control of reaction conditions to ensure specificity (Kalkhof & Sinz, 2008).

科学的研究の応用

Chemical Cross-Linking and Mass Spectrometry

N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysine N-Hydroxysuccinimide Ester is used in chemical cross-linking, particularly with amine-reactive N-hydroxysuccinimide esters. This application is significant in the analysis of lysine residues in proteins. However, it's important to note that the reactivity of these esters isn't limited to lysines; they also react with serines, tyrosines, and threonines. This wide range of reactivity emphasizes the need for careful scrutiny during data analysis in mass spectrometry when using these esters for chemical cross-linking (Kalkhof & Sinz, 2008).

Solid Phase Synthesis of Fluorescent Peptides

This compound has been used in the synthesis of fluorescent peptides and PNA oligomers, where it's integrated during solid phase synthesis. The fluorescent properties of these derivatives are stable across a range of pH levels, which is beneficial for various biochemical applications (Lohse, Nielsen, Harrit, & Dahl, 1997).

Amino Acid Acylations

The N-hydroxysuccinimide esters of this compound, particularly fatty acid variants, have been applied in amino acid acylations. These esters show selectivity towards the side chain amino group of lysine, proving effective in acylation processes in both organic solvents and aqueous mediums (Paquet, 1976).

Protein Labeling and Modification

N-hydroxysuccinimide esters of biotin, including variants containing spacer arms like aminohexanoic acid, have been used for amino group modification of peptides and proteins. This is a crucial step in protein labeling, where specific functional groups are targeted for chemical modification (Miller, Collins, Rogers, & Kurosky, 1997).

Lipid A Derivatives and Bioactivity Testing

The compound has been used to create lipid A derivatives, like biotin-(Cap)2-MLA, demonstrating its utility in synthesizing bioactive molecules. These derivatives have been tested for their mitogenic activity, providing insights into the bioactive properties of synthesized lipid compounds (Myers, Ulrich, Qureshi, Takayama, Wang, Chen, Emary, & Cotter, 1992).

Protein Immobilization on Surfaces

The use of N-hydroxysuccinimide esters in covalently immobilizing proteins on surfaces is an important application. This method, often used in creating biosensors, involves aminolysis of the ester group to attach proteins to various surfaces, although the efficiency can be affected by the hydrolysis of the ester group (Lim, Owens, Wampler, Ying, Granger, Porter, Takahashi, & Shimazu, 2014).

Liposome Formation and Drug Delivery

This compound is useful in the formation of liposomes, which can bind compounds like dinitrophenyl-lysine. The stability and reactivity of these liposomes, especially in terms of hydrolysis of the N-hydroxysuccinimide ester bond, have implications for drug delivery systems (Kinsky, Hashimoto, Loader, & Benson, 1984).

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H50N6O9S/c1-31(2,3)45-30(44)35-20(28(42)46-37-25(40)15-16-26(37)41)11-8-10-18-33-23(38)13-5-4-9-17-32-24(39)14-7-6-12-22-27-21(19-47-22)34-29(43)36-27/h20-22,27H,4-19H2,1-3H3,(H,32,39)(H,33,38)(H,35,44)(H2,34,36,43)/t20-,21?,22-,27?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIYZGAUPFFOJCA-JNYNXIGOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)C(=O)ON3C(=O)CCC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)CCCCCNC(=O)CCCC[C@H]1C2C(CS1)NC(=O)N2)C(=O)ON3C(=O)CCC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H50N6O9S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

682.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)azetidin-2-one](/img/structure/B1140600.png)